molecular formula C38H55N7O5S B12039078 5-{5-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-3-(octadecanoylamino)-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid

5-{5-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-3-(octadecanoylamino)-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid

Cat. No.: B12039078
M. Wt: 722.0 g/mol
InChI Key: GJHKDMBRGNBVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[5-[(E)-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZENYL]-3-(STEAROYLAMINO)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-PHENOXYBENZENESULFONIC ACID is a complex organic compound characterized by its unique structural features It contains multiple functional groups, including pyrazole, diazenyl, stearoylamino, and phenoxybenzenesulfonic acid moieties

Preparation Methods

The synthesis of 5-[5-[(E)-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZENYL]-3-(STEAROYLAMINO)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-PHENOXYBENZENESULFONIC ACID involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the diazenyl intermediate through diazotization of an aromatic amine with nitrous acid, followed by coupling with a pyrazole derivative. The stearoylamino group is introduced through an amidation reaction, and the final product is obtained by sulfonation of the phenoxybenzene ring .

Chemical Reactions Analysis

5-[5-[(E)-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZENYL]-3-(STEAROYLAMINO)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-PHENOXYBENZENESULFONIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can break the diazenyl bond, leading to the formation of amines.

    Substitution: The phenoxybenzenesulfonic acid moiety can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.

Common reagents used in these reactions include sodium nitrite for diazotization, hydrochloric acid for acid-catalyzed reactions, and reducing agents like sodium borohydride for reduction .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[5-[(E)-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZENYL]-3-(STEAROYLAMINO)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-PHENOXYBENZENESULFONIC ACID involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The stearoylamino group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 5-[5-[(E)-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZENYL]-3-(STEAROYLAMINO)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-PHENOXYBENZENESULFONIC ACID lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C38H55N7O5S

Molecular Weight

722.0 g/mol

IUPAC Name

5-[3-[(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-5-(octadecanoylamino)-3,4-dihydropyrazol-2-yl]-2-phenoxybenzenesulfonic acid

InChI

InChI=1S/C38H55N7O5S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-37(46)39-35-28-36(42-43-38-29(2)40-41-30(38)3)45(44-35)31-25-26-33(34(27-31)51(47,48)49)50-32-22-19-18-20-23-32/h18-20,22-23,25-27,36H,4-17,21,24,28H2,1-3H3,(H,40,41)(H,39,44,46)(H,47,48,49)

InChI Key

GJHKDMBRGNBVRG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=NN(C(C1)N=NC2=C(NN=C2C)C)C3=CC(=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)O

Origin of Product

United States

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